molecular formula C10H14ClNO2 B13994115 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol CAS No. 3470-91-5

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol

Cat. No.: B13994115
CAS No.: 3470-91-5
M. Wt: 215.67 g/mol
InChI Key: YUCMNZUWIWOIGX-UHFFFAOYSA-N
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Description

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is an organic compound with the molecular formula C10H14ClNO2. It is a β-amino alcohol derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol typically involves the reaction of 2-methoxyaniline with epichlorohydrin. The reaction proceeds through the nucleophilic attack of the amine group on the epoxide ring, followed by ring opening and subsequent formation of the β-amino alcohol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other β-amino alcohols, this compound has a methoxy group on the aromatic ring, which can influence its binding affinity and selectivity for certain receptors .

Properties

CAS No.

3470-91-5

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-chloro-3-(2-methoxyanilino)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

YUCMNZUWIWOIGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(CCl)O

Origin of Product

United States

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